REACTION_CXSMILES
|
[F:1][C:2]([F:8])([F:7])[S:3]([O-:6])(=[O:5])=[O:4].[Ba+2].[F:10][C:11]([F:17])([F:16])[S:12]([O-:15])(=[O:14])=[O:13].S([O-])([O-])(=O)=O.[Al+3:23].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Al+3]>O>[F:1][C:2]([F:8])([F:7])[S:3]([O-:6])(=[O:5])=[O:4].[Al+3:23].[F:10][C:11]([F:17])([F:16])[S:12]([O-:15])(=[O:14])=[O:13].[F:1][C:2]([F:8])([F:7])[S:3]([O-:6])(=[O:5])=[O:4] |f:0.1.2,3.4.5.6.7,9.10.11.12|
|
Name
|
barium trifluoromethanesulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Ba+2].FC(S(=O)(=O)[O-])(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Al+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Al+3]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the stirred solution, there are added at room temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then gently heated to 50°-60° C. for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
The warm mixture is then filtered
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure and 60° C. to a viscous residue
|
Type
|
CUSTOM
|
Details
|
dried with a vacuum pump at 50°
|
Type
|
CUSTOM
|
Details
|
The solid residue is collected
|
Type
|
CUSTOM
|
Details
|
grinded
|
Name
|
|
Type
|
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Al+3].FC(S(=O)(=O)[O-])(F)F.FC(S(=O)(=O)[O-])(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |